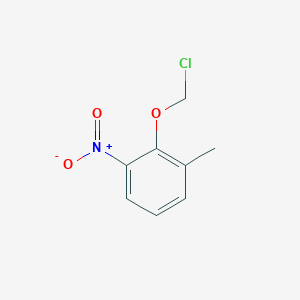
2-(Chloromethoxy)-1-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethoxy)-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chloromethoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1-methyl-3-nitrobenzene typically involves the nitration of 2-(Chloromethoxy)-1-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethoxy)-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is a typical oxidizing agent.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-(Methoxymethoxy)-1-methyl-3-nitrobenzene.
Reduction: The major product is 2-(Chloromethoxy)-1-methyl-3-aminobenzene.
Oxidation: The major product is 2-(Chloromethoxy)-1-carboxy-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethoxy)-1-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethoxy)-1-methyl-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethoxy group is displaced by a nucleophile, leading to the formation of a new compound. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethoxy)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Methoxymethoxy)-1-methyl-3-nitrobenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
2-(Chloromethoxy)-1-methyl-4-nitrobenzene: The nitro group is positioned differently on the benzene ring, affecting its reactivity and properties.
Uniqueness
2-(Chloromethoxy)-1-methyl-3-nitrobenzene is unique due to the presence of both a chloromethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
2-(chloromethoxy)-1-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-3-2-4-7(10(11)12)8(6)13-5-9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
FWBMCOSRIHDVKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



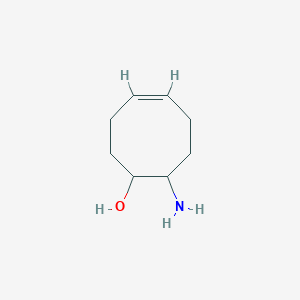
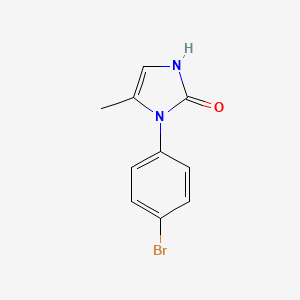
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)

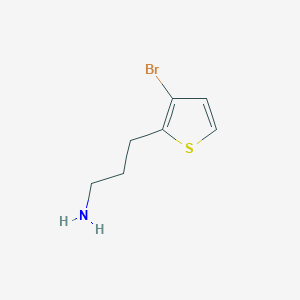
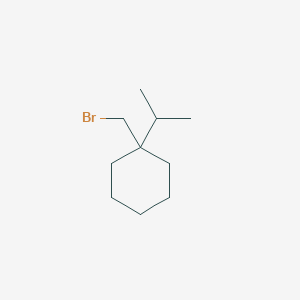
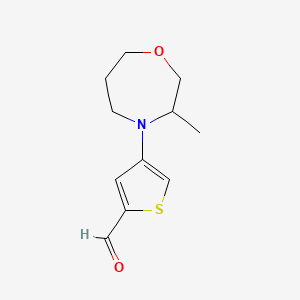
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
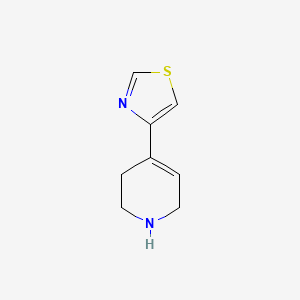

![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
